PDK1 Inhibitory Potency vs. GSK2334470
The target compound serves as the unsubstituted benzamide scaffold for the PDK1 inhibitor GSK2334470. While no direct IC50 is reported for the target compound, the 2-methylbenzamide analog GSK2334470 inhibits PDK1 with an IC50 of ~10 nM [1]. This illustrates the profound potency increase (>100-fold) achievable through precise substitution on the benzamide ring, positioning the target compound as the essential starting point for SAR-driven optimization.
| Evidence Dimension | PDK1 Inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported (scaffold) |
| Comparator Or Baseline | GSK2334470 (2-methylbenzamide analog, CAS 1227911-45-6): IC50 ~10 nM |
| Quantified Difference | Not calculable; potency introduced by 2-methyl substitution. |
| Conditions | PDK1 kinase activity assay, recombinant protein (Najafov et al. 2011) |
Why This Matters
Procuring the unsubstituted scaffold enables systematic SAR exploration of the benzamide ring to tune potency, a strategy validated by the >100-fold gain observed in GSK2334470.
- [1] Najafov, A., et al. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochem. J. 433, 357-369 (2011). View Source
